

An In-depth Technical Guide to 3,5-Dibromopyridine

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Compound of Interest

Compound Name: 3,5-Dibromopyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,5-Dibromopyridine**, a key intermediate in the pharmaceutical and agrochemical industries. This document details its chemical identity, physical and chemical properties, synthesis protocols, and significant applications, with a focus on its role in organic synthesis and drug development.

Chemical Identity and Properties

3,5-Dibromopyridine is a halogenated aromatic heterocyclic compound.^[1] Its structure, featuring a pyridine ring substituted with two bromine atoms at the 3 and 5 positions, makes it a versatile building block for creating more complex molecules.^{[2][3]}

Table 1: Chemical Identifiers for **3,5-Dibromopyridine**

| Identifier | Value | Reference |
|-------------------|---|-----------|
| IUPAC Name | 3,5-dibromopyridine | [4][5] |
| CAS Number | 625-92-3 | [4][5][6] |
| Molecular Formula | C ₅ H ₃ Br ₂ N | [1][4][5] |
| Molecular Weight | 236.89 g/mol | [1][5][6] |
| InChI Key | SOSPMXMEOFGPIM-UHFFFAOYSA-N | [4][7] |
| SMILES | <chem>BrC1=CC(Br)=CN=C1</chem> | [4] |
| EC Number | 210-916-4 | [5][6] |

Table 2: Physical and Chemical Properties of **3,5-Dibromopyridine**

| Property | Value | Reference |
|---------------|--|-----------|
| Appearance | White to off-white or light beige solid (powder, crystals, or needles) | [1][3][4] |
| Melting Point | 110-115 °C | [1][6] |
| Solubility | Soluble in Chloroform and Methanol; Insoluble in water | [8] |
| Purity | ≥ 98.0% to ≥ 99% (GC) | [1][4] |

Synthesis of 3,5-Dibromopyridine

The synthesis of **3,5-Dibromopyridine** is most commonly achieved through the direct bromination of pyridine.[9][10] Due to the reduced reactivity of the pyridine ring towards electrophilic substitution compared to benzene, these reactions often require harsh conditions. [2]

This protocol is based on the reaction of pyridine with bromine in the presence of concentrated sulfuric acid and thionyl chloride.[9]

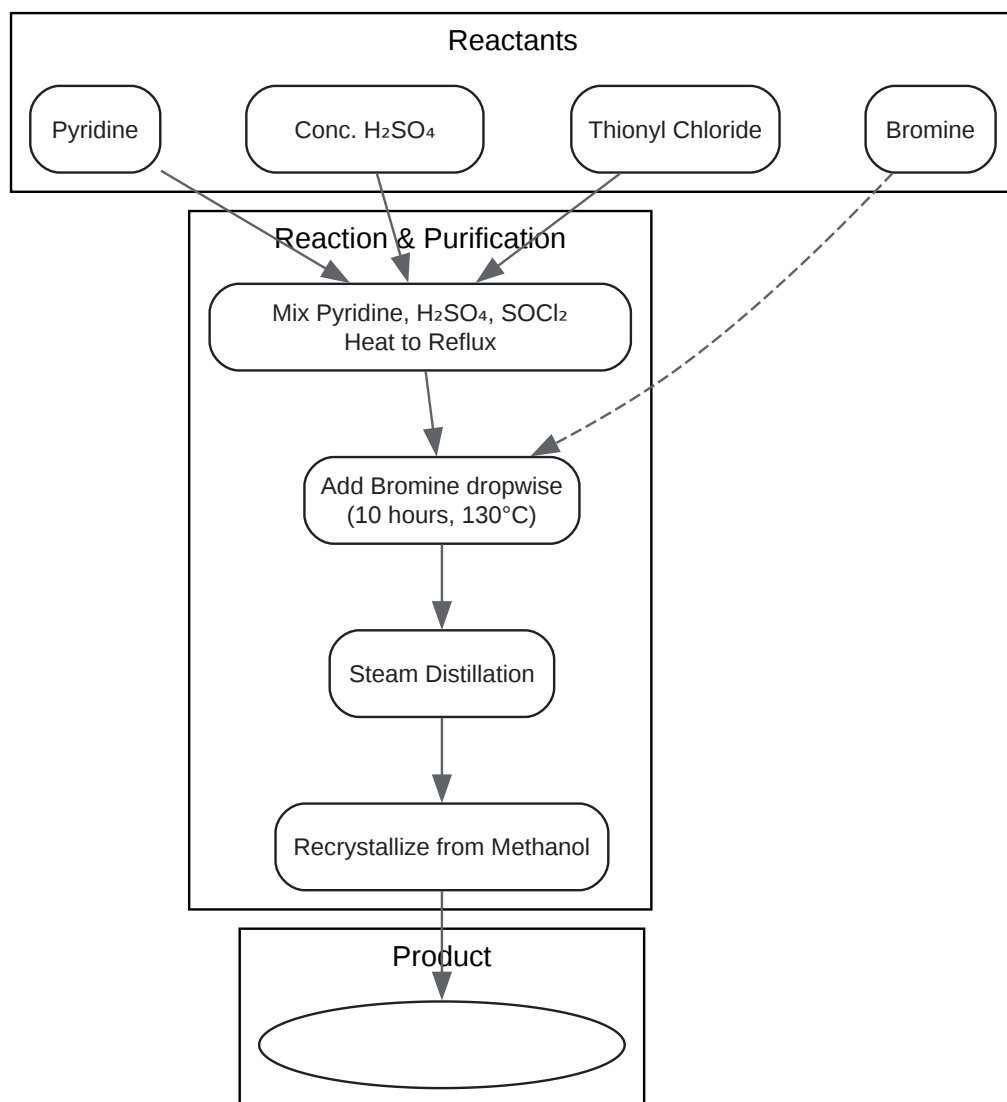
Materials:

- Pyridine (100g)
- Concentrated Sulfuric Acid (98%, 100g)
- Thionyl Chloride (300g)
- Bromine (550g)
- Methanol

Procedure:

- Combine 100g of pyridine, 100g of concentrated sulfuric acid, and 300g of thionyl chloride in a reaction vessel. Heat the mixture to reflux.[9]
- Slowly add 550g of bromine dropwise to the refluxing mixture over a period of 10 hours.[9]
- Increase the temperature to 130°C and monitor the reaction. The completion of the reaction can be observed by the disappearance of the red-brown bromine gas.[9]
- Once the reaction is complete, perform steam distillation on the reaction mixture. The crude **3,5-Dibromopyridine** will precipitate in the water.[9]
- Collect the crude product. It can be purified by recrystallization from methanol to yield pure **3,5-Dibromopyridine**. The reported yield for this method is approximately 82%.[9]

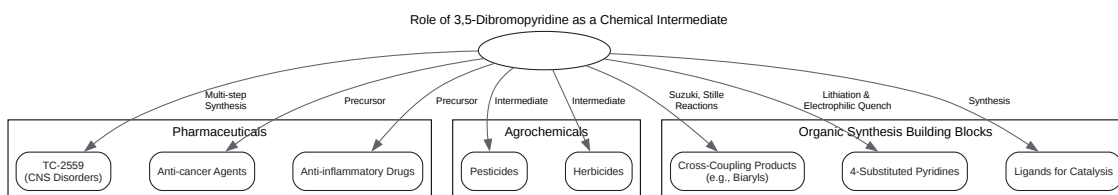
Workflow for the Synthesis of 3,5-Dibromopyridine

[Click to download full resolution via product page](#)Caption: Synthesis workflow of **3,5-Dibromopyridine**.

Applications in Organic Synthesis and Drug Development

3,5-Dibromopyridine is a valuable intermediate for introducing the pyridine scaffold into a variety of molecules, which is a common motif in biologically active compounds.[2]

- **Pharmaceutical Intermediate:** It is a key starting material for the synthesis of compounds like TC-2559, which is investigated for the treatment of central nervous system disorders.[2] It is also used in the development of anti-cancer and anti-inflammatory drugs.[1]
- **Cross-Coupling Reactions:** It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki and Stille reactions, allowing for the formation of carbon-carbon bonds.[8]
- **Lithiation:** **3,5-Dibromopyridine** can be lithiated using strong bases like lithium diisopropylamide (LDA). The resulting organolithium species can then react with various electrophiles to introduce substituents at the 4-position.[7][8]
- **Agrochemicals:** This compound serves as a precursor in the synthesis of certain herbicides and pesticides.[3]



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